molecular formula C14H15FO3 B1493935 (1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 735269-81-5

(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1493935
CAS No.: 735269-81-5
M. Wt: 250.26 g/mol
InChI Key: LFNKATYHEDQSIH-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexane-based building block of high interest in medicinal chemistry and drug discovery research. The compound features a carboxylic acid functional group and a 4-fluorobenzoyl substituent on a cis-fused cyclohexane ring with defined (1S,3R) stereochemistry. Carboxylic acids are polar molecules capable of both hydrogen bond donation and acceptance, which can influence their solubility and binding interactions in biological systems . The fluorine atom on the benzoyl group serves as a common bioisostere, potentially altering the molecule's electronic properties, metabolic stability, and membrane permeability. This combination of a rigid, stereodefined scaffold with multiple pharmaceutically relevant functional groups makes it a valuable intermediate for the synthesis of more complex target molecules, such as protease inhibitors or receptor ligands. Researchers can leverage this compound in structure-activity relationship (SAR) studies, as a precursor for amide or ester synthesis via its carboxylic acid group, or as a template for library development. The product is provided as a solid and is intended for research applications in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(1S,3R)-3-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h4-7,10-11H,1-3,8H2,(H,17,18)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNKATYHEDQSIH-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies and Reaction Pathways

The preparation of this compound generally involves multi-step synthetic sequences including:

A representative and industrially scalable route is exemplified in patent CN108456213B, which details a process starting from enantiomerically resolved cyclohexane-3-alkene carboxylic acids, followed by bromination, fluorination, and ring transformations to yield the desired fluorinated cyclohexane carboxylate esters, which can be further converted to the acid form.

Detailed Stepwise Preparation Method (Based on CN108456213B)

Step Description Conditions Yield Notes
1. Resolution and Bromination (R)- or (S)-cyclohexane-3-ene carboxylic acid is reacted with a brominating agent (e.g., dibromohydantoin) in dichloromethane at 15–30 °C to form brominated intermediate (formula B0-1 or B0-2). 15–30 °C, DCM solvent, slow addition ~93% S-phenethylamine used as resolving agent; reaction monitored for completion; aqueous washes to remove impurities.
2. Ring Opening The brominated intermediate is treated with sodium methoxide in methanol at 5–10 °C to open the ring and form an ester intermediate (formula C0-1). 5–10 °C, 0.5–1 h reaction time ~95% Temperature control critical to maintain stereochemistry.
3. Fluorination The ester intermediate is fluorinated using N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine at 20–25 °C in dichloromethane. 20–25 °C, 3–4 h ~95% Fluorinating agent selectively introduces fluorine at the 3-position.
4. Hydrolysis and Crystallization Hydrochloric acid (10%) is used to hydrolyze the ester to the acid form at 65–70 °C, followed by neutralization with sodium hydroxide and crystallization in isopropanol. 65–70 °C, 5–6 h hydrolysis; 3–4 h neutralization ~90% Crystallization yields stereochemically pure acid (formula E0-1).

This sequence efficiently produces the (1S,3R) or (1R,3S) fluorohydroxycyclohexane carboxylate esters, which can be converted to the target acid with high diastereomeric excess (DE) and yield.

Stereochemical Control and Industrial Relevance

  • The process emphasizes the use of resolved starting materials (enantiomerically pure cyclohexene carboxylic acids) to ensure the desired stereochemistry.
  • The ring-opening and fluorination steps are carefully controlled to avoid isomerization or racemization.
  • Intermediates are often isolated as solids, facilitating purification and scalability.
  • The method is suitable for industrial scale due to moderate reaction conditions, high yields, and straightforward purification steps.

Comparative Notes on Alternative Methods

While other literature sources (e.g., ChemBiochem 2010) describe related fluorocyclohexane derivatives, their isomer ratios and stereochemical outcomes differ, making them less suitable for preparing the exact (1S,3R)-3-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid isomer.

No reliable alternative synthetic routes with comparable stereochemical control and industrial applicability have been reported outside the described patent literature.

Summary Table of Reaction Conditions and Outcomes

Reaction Step Reagents/Agents Solvent Temperature Time Yield (%) Stereochemical Outcome
Bromination Dibromohydantoin, S-phenethylamine Dichloromethane 15–30 °C ~1–2 h 93 Retains configuration of starting acid
Ring Opening Sodium methoxide Methanol 5–10 °C 0.5–1 h 95 Maintains stereochemistry
Fluorination N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine Dichloromethane 20–25 °C 3–4 h 95 Introduces fluorine at 3-position
Hydrolysis & Crystallization 10% HCl, NaOH, isopropanol Aqueous/organic 65–70 °C 5–6 h hydrolysis, 3–4 h neutralization 90 Produces pure acid with desired stereochemistry

Research Findings and Industrial Implications

  • The described method provides a robust and reproducible synthetic route to this compound with high stereochemical purity and yield.
  • The isolation of solid intermediates simplifies purification and supports scale-up.
  • Reaction conditions are mild, avoiding harsh reagents or extreme temperatures, enhancing safety and environmental compatibility.
  • The process allows for selective fluorination, a key step in medicinal chemistry for modulating biological activity and metabolic stability.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

  • cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (): Structure: Differs only in the fluorine position (3- vs. 4-fluorobenzoyl). Molecular Weight: 250.27 g/mol (identical to the target compound). Impact: The 3-fluoro isomer may exhibit altered dipole moments and binding affinities due to steric and electronic effects.

Substituent Variants: Trifluoromethyl and Methoxycarbonyl Groups

  • (1S,3R)-3-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic Acid (): Structure: Replaces fluorobenzoyl with a trifluoromethylphenyl-ethyl-oxo group. Molecular Formula: C₁₇H₁₈F₃O₃ (MW: 339.32 g/mol).
  • 4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid ():

    • Structure : Substitutes benzoyl with a methoxycarbonyl group.
    • Impact : The ester group introduces polarity, enhancing solubility in polar solvents. However, reduced aromaticity may limit π-π stacking interactions in biological systems .

Ring Structure Modifications: Cyclopropane and Cyclopentane Analogs

  • (1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid (): Structure: Cyclopropane ring replaces cyclohexane; includes dioxoisoindolinyl and 3-fluorophenyl groups. However, reduced ring size may increase steric hindrance .
  • (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic Acid (): Structure: Cyclopentane backbone with methoxycarbonyl substituent.

Functional Group Modifications: Amino-Protected Derivatives

  • (1S,3R)-3-[(tert-Butoxycarbonyl)Amino]cyclohexane-1-carboxylic Acid (): Structure: Replaces fluorobenzoyl with a Boc-protected amino group. Impact: The Boc group enhances solubility and protects the amine during synthesis. This derivative serves as an intermediate for peptide coupling or prodrug development .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW (g/mol) Key Substituent Structural Feature Potential Impact
Target Compound C₁₄H₁₅FO₃ 250.27 4-Fluorobenzoyl Cyclohexane, (1S,3R) Balanced lipophilicity, metabolic stability
3-Fluoro Isomer () C₁₄H₁₅FO₃ 250.27 3-Fluorobenzoyl Positional isomer Altered dipole, binding specificity
Trifluoromethyl Derivative () C₁₇H₁₈F₃O₃ 339.32 4-Trifluoromethylphenyl-ethyl-oxo Extended alkyl chain Increased lipophilicity, BBB penetration
Methoxycarbonyl Cyclohexane () C₁₀H₁₆O₄ 200.23 Methoxycarbonyl Ester group Enhanced polarity, reduced aromaticity
Cyclopropane Analog () C₁₉H₁₅FNO₄ 356.33 Dioxoisoindolinyl, 3-fluorophenyl Rigid cyclopropane Conformational constraint, selectivity
Boc-Protected Amino Derivative () C₁₂H₂₁NO₄ 243.30 Boc-amino Protected amine Improved solubility, synthetic utility

Biological Activity

(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a subject of interest in various research studies. This article explores the biological activity of this compound, summarizing key findings from relevant studies and presenting data in a structured format.

  • Chemical Formula : C14H15FO3
  • Molecular Weight : 250.27 g/mol
  • CAS Number : 735269-81-5
  • Structure : The compound features a cyclohexane ring with a fluorobenzoyl group and a carboxylic acid functional group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound showed notable inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, this compound was shown to reduce inflammation markers significantly. Studies reported a decrease in prostaglandin E2 levels, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Study on Inflammatory Response :
    • A study conducted on mice demonstrated that administration of the compound resulted in reduced paw swelling and lower levels of inflammatory cytokines compared to control groups.
    • Results indicated that the compound could modulate the immune response effectively.
  • Antibacterial Efficacy :
    • In vitro assays using various bacterial strains revealed that the compound inhibited bacterial growth effectively, with a stronger effect observed against Gram-positive bacteria.
    • The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. The carboxylic acid group may facilitate hydrogen bonding with target proteins, enhancing its binding affinity and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.